molecular formula C30H19F5N2O2 B12612429 (5-{[5-(4-Methylbenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone CAS No. 874948-40-0

(5-{[5-(4-Methylbenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone

Katalognummer: B12612429
CAS-Nummer: 874948-40-0
Molekulargewicht: 534.5 g/mol
InChI-Schlüssel: UHAYBCVRKQEKFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole rings, followed by the introduction of the 4-methylbenzoyl and pentafluorophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(trifluoromethyl)methanone
  • (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(difluoromethyl)methanone

Uniqueness

Compared to similar compounds, (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone is unique due to the presence of the pentafluorophenyl group, which can impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

874948-40-0

Molekularformel

C30H19F5N2O2

Molekulargewicht

534.5 g/mol

IUPAC-Name

(4-methylphenyl)-[5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]methanone

InChI

InChI=1S/C30H19F5N2O2/c1-15-7-9-17(10-8-15)29(38)20-13-11-18(36-20)22(16-5-3-2-4-6-16)19-12-14-21(37-19)30(39)23-24(31)26(33)28(35)27(34)25(23)32/h2-14,22,36-37H,1H3

InChI-Schlüssel

UHAYBCVRKQEKFF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=C(C(=C(C(=C5F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.